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Compound of Interest

Compound Name: Hydia

Cat. No.: B8352240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the microinjection of

Hydra embryos, a powerful technique for genetic manipulation and developmental studies in

this model organism. The methodology described herein is essential for creating transgenic

Hydra, enabling research in areas such as gene function, cell tracking, and signaling pathways.

Introduction
Hydra, a freshwater cnidarian, is a valuable model organism for studying fundamental

biological processes like regeneration, pattern formation, and stem cell biology.[1][2] The ability

to create transgenic Hydra through embryo microinjection has significantly advanced research,

allowing for in vivo cell tracking, gene overexpression, and gene knockdown.[1][2][3] This

technique involves the injection of plasmid DNA into early-stage embryos, which can lead to

random integration of the transgene into the genome.[1][2] Subsequent asexual budding of a

transgenic hatchling can then establish a stable, uniformly transgenic line.[2][3]

Quantitative Data Summary
The success of generating transgenic Hydra can be influenced by several factors. The

following table summarizes key quantitative data gathered from established protocols.
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Parameter Value Reference

Plasmid DNA Concentration 2.5 mg/ml [1]

Injection Volume
Not specified, but controlled by

pressure
[1]

Embryo Stage for Injection 1- to 8-cell stage [1]

Survival Rate of Injected

Embryos

~50% complete

embryogenesis
[1]

Hatching Rate of Survived

Embryos
50-75% [1]

Transgenesis Rate in

Hatchlings

~50% with some transgenic

tissue
[1]

Overall Success Rate
10-20% of injected embryos

yield a transgenic hatchling
[1][2][3]

Experimental Workflow
The overall workflow for generating transgenic Hydra via embryo microinjection is a multi-step

process that requires careful preparation and execution.
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Caption: Experimental workflow for Hydra embryo microinjection.

Key Experimental Protocols
Protocol 1: Preparation of Injection Solution and
Needles
Materials:

High-speed Maxi or Midi plasmid DNA purification kit

Nuclease-free water

Phenol red (10% solution)

Glass capillaries

Micropipette puller
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Forceps

Method:

Prepare high-quality plasmid DNA using a purification kit and concentrate it to 2.5 mg/ml by

ethanol precipitation. Dissolve the final DNA pellet in nuclease-free water.[1]

To prepare the injection solution, mix 3 µl of the plasmid DNA (2.5 mg/ml) with 2 µl of 10%

phenol red.[2]

Centrifuge the injection solution at maximum speed for 10 minutes to pellet any debris that

could clog the needle.[2]

Pull glass capillaries using a micropipette puller to create fine-tipped needles.[4]

Under a dissecting microscope, carefully break the very tip of the needle with forceps to

create a small opening.[2]

Back-load the needle with approximately 0.5 µl of the injection solution using a microloader

pipette tip.[2]

Protocol 2: Embryo Collection and Microinjection
Materials:

Hydra AEP strain culture

Petri dishes

Agarose

Hydra medium

Dissecting microscope

Microinjector and micromanipulator

Method:
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Embryo Collection:

Daily, scan the Hydra AEP culture for polyps bearing eggs.[1]

Isolate these polyps and monitor them every few hours.

Collect embryos for injection when they are at the 1- to 8-cell stage.[1][5] It is crucial to

inject before the formation of the cuticle, which hardens the embryo.[6]

Injection Dish Preparation:

Create a trough in an agarose-filled petri dish to hold the embryos. This can be done by

pouring 2% agarose into a dish with a glass slide placed at an angle, then removing the

slide after solidification.[1][5]

Microinjection:

Arrange the collected embryos in the agarose trough of the injection dish, submerged in

Hydra medium.

Mount the loaded needle onto the microinjector.

Position the needle over the embryos using the micromanipulator.

Carefully insert the needle into an embryo and inject a small volume of the DNA solution.

The phenol red in the solution acts as a visual aid.

The amount of solution injected can be controlled by adjusting the pressure and duration

of the injection pulse.[1]

Protocol 3: Post-Injection Culture and Screening
Materials:

Hydra culture with male polyps (with testes)

24-well plates

Hydra medium
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Incubator at 18°C

Fluorescence microscope

Method:

After injection, transfer the embryos to a dish containing a few male Hydra to ensure

fertilization.[1]

Incubate the embryos at 18°C.[1]

Once the embryos develop to the cuticle stage, transfer each embryo to an individual well of

a 24-well plate with fresh Hydra medium.[1]

Incubate the plates in the dark at 18°C for approximately two weeks.[1]

After the incubation period, move the plates to a lighted area at room temperature to

encourage hatching.[1]

Check the plates daily for hatchlings.

Screen the hatchlings for transgene expression (e.g., GFP) using a fluorescence

microscope.[5]

Isolate transgenic individuals and propagate them asexually by budding to establish a stable

transgenic line.[1][2][3]

Signaling Pathway of Interest: Wnt Signaling in
Hydra
The Wnt signaling pathway is crucial for head organizer activity, regeneration, and patterning in

Hydra.[7] Microinjection is a key technique to introduce transgenes that can be used to study

this pathway, for instance, by expressing fluorescent reporters under the control of Wnt-

responsive promoters.
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Caption: Canonical Wnt signaling pathway in Hydra.

In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex

(containing GSK-3β), leading to its ubiquitination and degradation. This prevents it from

entering the nucleus, and TCF/LEF transcription factors remain bound to co-repressors like

Groucho, keeping Wnt target genes inactive. When a Wnt ligand binds to its Frizzled receptor

and LRP co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate
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in the cytoplasm and translocate to the nucleus, where it displaces co-repressors and co-

activates TCF/LEF, leading to the transcription of target genes.[8] In Hydra, this pathway is

known to regulate the expression of genes like myc1 and myc2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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